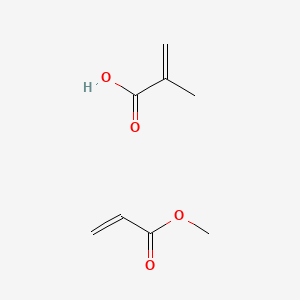
Eudragits
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudragits, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Eudragits
This compound are a family of synthetic polymers derived from polymethacrylic acid and its esters, primarily used in the pharmaceutical industry for drug delivery systems. These polymers are known for their versatility, allowing for tailored drug release profiles through modifications in their chemical composition and physical properties. This compound are classified into different grades, each with unique characteristics that make them suitable for various applications, including enteric coatings, controlled release formulations, and taste masking.
Drug Delivery Systems
This compound play a crucial role in the development of advanced drug delivery systems. They are utilized for:
- Enteric Coating : Eudragit S100 and L100 are commonly used for enteric coatings that protect drugs from acidic environments and ensure release in the intestinal tract. This property is vital for drugs that can be degraded in the stomach or require targeted release in the intestines .
- Controlled Release Formulations : Eudragit RS and RL grades are employed to formulate controlled release systems, allowing for prolonged drug action and improved therapeutic outcomes. For instance, Eudragit RS 30D has been used to create extended-release matrix tablets containing acetaminophen and caffeine .
Hot Melt Extrusion and 3D Printing
This compound have gained popularity in modern manufacturing techniques such as hot melt extrusion (HME) and 3D printing. Their thermoplastic nature allows for easy processing into various dosage forms:
- Hot Melt Extrusion : Eudragit polymers are extensively used in HME to produce solid dispersions that enhance drug solubility and bioavailability. They facilitate the creation of dosage forms with specific release characteristics .
- 3D Printing : The versatility of this compound enables their use in 3D printing technologies, allowing for the fabrication of complex drug delivery systems tailored to patient needs .
Taste Masking
This compound are effective in taste masking, particularly for pediatric formulations where palatability is essential. Polymers such as Eudragit E are utilized to coat bitter-tasting drugs, improving patient compliance by masking unpleasant flavors .
Hydrogel Formulations
This compound are also incorporated into hydrogel formulations for mucosal drug delivery applications. Their properties enhance matrix stability, protein encapsulation, and controlled release kinetics, making them suitable for applications like ocular drug delivery .
Synergistic Drug-Polymer Interactions
Research has demonstrated that combining this compound with other polymers can lead to synergistic effects that enhance drug stability and dissolution rates. For example, the combination of Eudragit E100 with polyvinylpyrrolidone K90 has shown significant inhibition of drug precipitation, which is crucial for formulating poorly soluble drugs .
Case Study 1: Delayed-Release System Using Eudragit S100
A study investigated the use of Eudragit S100 in developing a delayed-release system for hard capsules. The findings highlighted its effectiveness in protecting active ingredients from acidic environments while ensuring release at a pH of 6.8, which is critical for stimulating intestinal peptides involved in metabolic processes .
Case Study 2: Extended Release Matrix Tablets
In another study, researchers formulated extended-release matrix tablets using Eudragit RS 30D. The tablets demonstrated effective control over the release profile of acetaminophen and caffeine over a 12-hour period, showcasing the polymer's potential in managing pain relief therapies .
Propriétés
Numéro CAS |
26589-39-9 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
IQSHMXAZFHORGY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.COC(=O)C=C |
SMILES canonique |
CC(=C)C(=O)O.COC(=O)C=C |
Synonymes |
eudispert Eudragit Eudragit 12,5P Eudragit L Eudragit L 30 D Eudragit L-100 Eudragit S Eudragit S-100 eudragits methylmethacrylate-methacrylic acid copolymer MMA-MAA polymer PMMA-MA PMMA-MAA poly(methylmethacrylate-co-methacrylic acid) polymethacrylic acid methyl ester Vitan-2M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















